molecular formula C12H22N2O2 B1477289 Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone CAS No. 2092705-26-3

Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone

Cat. No. B1477289
CAS RN: 2092705-26-3
M. Wt: 226.32 g/mol
InChI Key: MBNXRMSTGZKBFG-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone, or AZ-MPMP, is an organic compound that can be used for a variety of scientific and medical purposes. It is a cyclic amine with a piperidine moiety, and is a derivative of azetidine. This compound has a variety of applications in scientific research, including the synthesis of other compounds, drug delivery, and biochemical and physiological research.

Scientific Research Applications

Life Science Research

Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone: is utilized in life science research for its potential biological activity. It’s a compound that can be used in the synthesis of various biologically active molecules. In life sciences, it may be involved in the study of cell biology, molecular genetics, or biochemistry, particularly in understanding the interaction between small molecules and biological systems .

Material Science

In material science, this compound could be explored for the development of new materials with unique properties, such as smart materials that respond to environmental stimuli or high-strength materials for industrial applications. Its molecular structure could contribute to the design of polymers or nanomaterials .

Chemical Synthesis

This compound plays a significant role in chemical synthesis as a building block for creating complex molecules. It can be used in various synthetic pathways, including the synthesis of pharmaceuticals or agrochemicals. Its reactivity and stability under different conditions make it a valuable asset in synthetic organic chemistry .

Chromatography

In chromatography, Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone could be used as a standard or reference compound to help identify and quantify other substances within a sample. It might also be used in method development for separating compounds in complex mixtures .

Analytical Research

Analytical research may leverage this compound in the development of new analytical techniques or in the improvement of existing methods. It could serve as a calibration standard in mass spectrometry or as a reagent in chemical assays .

Therapeutic Applications

The structure of this compound suggests potential therapeutic applications. Derivatives of similar compounds have shown a range of biological activities, including antibacterial, antifungal, and antitumor effects. Therefore, it could be a precursor in the synthesis of new drugs with these properties .

properties

IUPAC Name

azetidin-3-yl-[4-(methoxymethyl)-4-methylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(9-16-2)3-5-14(6-4-12)11(15)10-7-13-8-10/h10,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNXRMSTGZKBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C2CNC2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.